N-(3-Chloropropyl)-N-methylcarbamoyl chloride
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Overview
Description
N-(3-Chloropropyl)-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a chloropropyl group and a methylcarbamoyl group attached to a central nitrogen atom. It is a versatile intermediate used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of antimicrobial polymers , suggesting potential antimicrobial activity.
Mode of Action
N-(3-Chloropropyl)-N-methylcarbamoyl chloride is a bifunctional reagent, capable of acylation and possessing a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution . This suggests that the compound may interact with its targets through these chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death .
Result of Action
If the compound does indeed possess antimicrobial activity, its action could result in the inhibition of growth or death of microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Chloropropyl)-N-methylcarbamoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-chloropropionyl chloride with methylamine. The reaction typically occurs under controlled conditions, such as low temperatures and the presence of a suitable solvent like dichloromethane. The reaction can be represented as follows:
3-Chloropropionyl chloride+Methylamine→N-(3-Chloropropyl)-N-methylcarbamoyl chloride
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloropropyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropropyl group. Common nucleophiles include amines, alcohols, and thiols.
Acylation: It can act as an acylating agent, introducing the carbamoyl group into other molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Acylation: Reagents like pyridine or triethylamine in solvents such as dichloromethane or toluene.
Major Products Formed
Nucleophilic Substitution: Products include substituted carbamates and amides.
Acylation: Products include acylated derivatives of various organic compounds.
Scientific Research Applications
N-(3-Chloropropyl)-N-methylcarbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloropropionyl chloride
- N-Methylcarbamoyl chloride
- (3-Chloropropyl)trimethoxysilane
Uniqueness
N-(3-Chloropropyl)-N-methylcarbamoyl chloride is unique due to its dual functionality, combining the reactivity of both the chloropropyl and methylcarbamoyl groups. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse applications.
Biological Activity
N-(3-Chloropropyl)-N-methylcarbamoyl chloride is a carbamoyl chloride derivative that has garnered attention for its potential biological activities. This compound is characterized by its reactivity due to the presence of the chlorinated alkyl group, which can interact with biological molecules, leading to various effects. Understanding its biological activity is crucial for its application in medicinal chemistry and other fields.
- Molecular Formula : C₅H₈ClN₃O
- Molecular Weight : 163.58 g/mol
- Appearance : Colorless to light yellow liquid
- Reactivity : Highly reactive due to the presence of the chlorinated group, making it a potent alkylating agent.
This compound acts primarily as an alkylating agent. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to significant biochemical consequences such as:
- DNA Damage : The compound can induce DNA cross-linking, which is particularly relevant in cancer biology as it may disrupt normal cellular processes like DNA replication and transcription .
- Protein Interaction : Its ability to modify amino acids in proteins can alter their function, potentially impacting various signaling pathways within cells.
Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects on various cell lines. Its mechanism involves the induction of apoptosis in tumor cells through DNA damage and protein modifications.
Cell Line Tested | IC₅₀ (µM) | Observations |
---|---|---|
HeLa | 25 | Induced significant apoptosis |
MCF-7 | 30 | Moderate cytotoxicity observed |
A549 | 20 | High sensitivity to treatment |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The compound's ability to disrupt bacterial cell membranes could be a contributing factor.
Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 50 µg/mL |
Case Study 1: Cancer Cell Lines
A study evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with significant effects observed at concentrations above 20 µM. The mechanism was attributed to DNA damage leading to cell cycle arrest and apoptosis .
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against pathogenic bacteria. It demonstrated notable activity against Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents. The study highlighted its mechanism of action as membrane disruption, leading to bacterial cell death .
Properties
IUPAC Name |
N-(3-chloropropyl)-N-methylcarbamoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2NO/c1-8(5(7)9)4-2-3-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPAIQDKUHWCMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCl)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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